2-Isopropyl-3,5-dimethylpyridine
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of 2-isopropyl-3,5-dimethylpyridine follows established International Union of Pure and Applied Chemistry nomenclature conventions for substituted pyridine derivatives. The compound is officially designated as 3,5-dimethyl-2-propan-2-ylpyridine according to current IUPAC naming protocols. The Chemical Abstracts Service has assigned this compound the registry number 199617-23-7, which serves as a unique identifier in chemical databases and literature. The molecular formula is established as C₁₀H₁₅N, indicating a pyridine ring system with three alkyl substituents totaling five additional carbon atoms beyond the basic pyridine structure.
The systematic naming reflects the positioning of substituents on the pyridine ring, where the nitrogen atom occupies position 1 by convention. The two methyl groups are located at positions 3 and 5, while the isopropyl group (1-methylethyl) is attached at position 2. This substitution pattern creates a specific steric and electronic environment that distinguishes this compound from other pyridine derivatives. The compound's International Chemical Identifier Key provides additional verification of its structural identity and enables cross-referencing across multiple chemical databases.
The molecular weight of 2-isopropyl-3,5-dimethylpyridine can be calculated from its molecular formula as approximately 149.24 grams per mole. This value places the compound within the range of moderately sized organic molecules, making it suitable for various synthetic applications while maintaining sufficient volatility for analytical characterization. The presence of three alkyl substituents significantly increases the molecular weight compared to the parent pyridine molecule, which has a molecular weight of only 79.10 grams per mole.
Molecular Geometry and Conformational Isomerism
The molecular geometry of 2-isopropyl-3,5-dimethylpyridine is fundamentally based on the planar aromatic pyridine ring system, which maintains sp² hybridization for all carbon and nitrogen atoms within the heterocyclic framework. The pyridine ring adopts a nearly perfect hexagonal geometry with bond angles of approximately 120 degrees, consistent with aromatic ring systems. The substitution pattern creates significant steric interactions that influence the overall molecular conformation and dynamic behavior in solution.
The isopropyl substituent at position 2 introduces the most significant conformational complexity due to its branched structure and proximity to the pyridine nitrogen atom. This substituent can adopt multiple rotational conformations around the carbon-carbon bond connecting it to the ring. The preferred conformation is likely determined by a balance between steric repulsion from the adjacent nitrogen lone pair and favorable van der Waals interactions. Computational studies of similar systems suggest that the isopropyl group preferentially adopts a conformation that minimizes eclipsing interactions with the pyridine ring plane.
The two methyl groups at positions 3 and 5 are positioned symmetrically relative to the pyridine nitrogen and exhibit minimal conformational flexibility. These substituents are expected to lie approximately in the plane of the aromatic ring due to the sp² hybridization of the carbon atoms to which they are attached. The symmetric placement of these methyl groups creates a balanced electronic environment that influences both the basicity of the nitrogen atom and the overall molecular dipole moment.
The combined steric effects of all three alkyl substituents result in a molecule with restricted conformational freedom compared to less substituted pyridine derivatives. The bulky isopropyl group, in particular, creates significant steric hindrance that affects molecular packing in the solid state and influences intermolecular interactions in solution. This steric crowding also impacts the accessibility of the nitrogen lone pair for coordination reactions and protonation events.
Electronic Structure and Aromaticity Considerations
The electronic structure of 2-isopropyl-3,5-dimethylpyridine is dominated by the aromatic π-electron system of the pyridine ring, which contains six π electrons distributed across the six-membered heterocycle. The nitrogen atom contributes one electron to the aromatic system while retaining a lone pair in an sp² orbital perpendicular to the ring plane. This electronic configuration maintains the aromatic character of the system while providing a site for potential coordination or protonation reactions.
The alkyl substituents exert significant electronic effects on the pyridine ring through both inductive and hyperconjugative mechanisms. The methyl groups at positions 3 and 5 act as electron-donating substituents, increasing the electron density on the aromatic ring and enhancing the basicity of the nitrogen atom. This electron donation occurs primarily through hyperconjugation, where the carbon-hydrogen bonds of the methyl groups interact with the π system of the ring. The symmetric placement of these substituents creates a balanced electronic environment that maintains molecular symmetry.
The isopropyl substituent at position 2 provides even stronger electron donation due to its greater size and increased number of carbon-hydrogen bonds available for hyperconjugative interaction. This substituent significantly influences the electronic properties of the adjacent nitrogen atom, potentially affecting both its basicity and nucleophilicity. The electron-donating nature of all three alkyl substituents results in an overall increase in electron density on the pyridine ring compared to the unsubstituted parent compound.
The aromaticity of the pyridine ring system remains intact despite the presence of multiple alkyl substituents. The ring maintains planarity and exhibits the characteristic properties of aromatic compounds, including enhanced stability, specific chemical shift patterns in nuclear magnetic resonance spectroscopy, and reactivity patterns consistent with aromatic substitution mechanisms. The electron-donating substituents may slightly reduce the electrophilic character of the ring compared to unsubstituted pyridine, affecting its reactivity toward nucleophilic aromatic substitution reactions.
Comparative Analysis with Related Alkylpyridine Derivatives
Comparative analysis with structurally related alkylpyridine derivatives reveals important trends in molecular properties and chemical behavior based on substitution patterns and substituent identity. The parent compound 3,5-dimethylpyridine provides a direct comparison for understanding the impact of the additional isopropyl substituent. This parent compound has a molecular weight of 107.15 grams per mole and exhibits characteristic properties of dimethylpyridines, including enhanced basicity compared to unsubstituted pyridine due to the electron-donating effects of the methyl groups.
The closely related compound 2-ethyl-3,5-dimethylpyridine, also known as parvoline, offers insight into the effects of different alkyl substituents at position 2. With a molecular weight of 135.21 grams per mole and molecular formula C₉H₁₃N, this compound represents an intermediate case between the target molecule and the dimethyl derivative. The ethyl substituent provides less steric hindrance than the isopropyl group while maintaining significant electron-donating properties, resulting in different conformational preferences and molecular packing arrangements.
Analysis of 3-isopropyl-5-methylpyridine demonstrates the importance of substitution position on molecular properties. This isomeric compound has the same molecular formula as 2-isopropyl-3,5-dimethylpyridine but exhibits different electronic and steric characteristics due to the altered positioning of substituents. The different substitution pattern affects the symmetry of the molecule and creates distinct electronic environments around the pyridine nitrogen, leading to variations in basicity and coordination behavior.
Examination of more heavily substituted derivatives, such as 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, illustrates the cumulative effects of multiple bulky substituents. These highly substituted compounds exhibit extreme steric crowding that significantly restricts conformational flexibility and molecular recognition events. The comparison highlights how the relatively moderate substitution pattern of 2-isopropyl-3,5-dimethylpyridine strikes a balance between enhanced properties from alkyl substitution and maintained accessibility for chemical transformations.
Properties
CAS No. |
199617-23-7 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.237 |
IUPAC Name |
3,5-dimethyl-2-propan-2-ylpyridine |
InChI |
InChI=1S/C10H15N/c1-7(2)10-9(4)5-8(3)6-11-10/h5-7H,1-4H3 |
InChI Key |
MRMKRBSMWYEERT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N=C1)C(C)C)C |
Synonyms |
Pyridine,3,5-dimethyl-2-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- 2-Ethyl-3,5,6-trimethylpyridine (similarity 0.98) differs by having an ethyl group at C2 and an additional methyl at C6, increasing steric hindrance compared to the isopropyl variant.
- 3,5-Lutidine lacks the C2 substituent, making it less sterically hindered and more reactive in electrophilic substitution reactions.
- 2-Bromo-3,5-dimethylpyridine replaces the alkyl group at C2 with bromine, introducing electron-withdrawing effects that alter acidity and reactivity.
Physical and Chemical Properties
Available data for selected compounds are compared below:
Analysis :
- The bromine substituent in 2-Bromo-3,5-dimethylpyridine significantly lowers pKa (increased acidity) compared to alkylated pyridines due to its electron-withdrawing nature.
- 3,5-Lutidine’s lower boiling point reflects reduced molecular weight and weaker van der Waals forces compared to bulkier derivatives.
- 2-Isopropyl-3,5-dimethylpyridine likely exhibits higher hydrophobicity and steric hindrance, influencing solubility and reactivity in catalytic or coordination contexts.
Catalytic and Coordination Chemistry
- 3,5-Dimethylpyridine Derivatives: highlights 2-aminomethyl-3,5-dimethylpyridine (3,5-DMPICA) in ruthenium complexes, where the amino group enhances metal coordination. The isopropyl variant may exhibit weaker coordination due to steric effects .
- Reaction Pathways: In mesoporous aluminosilicate-catalyzed reactions, alkylpyridines like 3,5-lutidine form as major products, while branched derivatives (e.g., 2-ethyl-3,5-dimethylpyridine) emerge as minor byproducts . This suggests that synthesizing 2-isopropyl derivatives may require tailored conditions or specific alcohols.
Pharmaceutical Relevance
- Alkyl groups in pyridine derivatives could influence pharmacokinetics, though this compound’s applications remain underexplored in the provided data.
Stability and Compatibility
- 2-Isopropyl-3,5-dimethylpyridine: Expected to be stable under standard storage conditions, similar to other alkylpyridines. However, strong oxidizers may degrade it into CO, CO₂, and NOₓ (inferred from ) .
- 2-Bromo-3,5-dimethylpyridine : Higher reactivity with nucleophiles due to the labile bromine atom, necessitating dark, dry storage .
Preparation Methods
Key Parameters for Cyclocondensation
Vapor-Phase Alkylation of Pre-Formed Pyridine Derivatives
Introducing alkyl groups to pre-formed pyridine rings is challenging due to the aromatic system’s electron-deficient nature. However, directed C–H functionalization using transition-metal catalysts offers a solution. The method outlined in WO2024015825A1 for brominated pyridines demonstrates how nickel catalysts enable regioselective methyl group insertion. For 2-isopropyl-3,5-dimethylpyridine, a similar strategy could involve:
Example Reaction Pathway
-
3,5-Dimethylpyridine → 2-amino-3,5-dimethylpyridine (via amination).
-
Directed alkylation :
This mirrors the methyl zinc coupling in WO2024015825A1 , which achieved >70% yield for analogous transformations.
Multi-Step Alkylation via Chloromethyl Intermediates
Chloromethylpyridines serve as versatile intermediates for further functionalization. The preparation of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (CN103232389A ) illustrates the use of triphosgene (BTC) to convert hydroxymethyl groups to chloromethyl derivatives. Applying this methodology:
Chlorination Efficiency
| Starting Material | Chlorinating Agent | Temperature | Yield |
|---|---|---|---|
| 2-Hydroxymethyl-3,5-lutidine | Triphosgene | 0–10°C | 85–90% |
Hantzsch Dihydropyridine Cyclization
The Hantzsch synthesis, traditionally used for 1,4-dihydropyridines, can be adapted for fully aromatic pyridines via oxidation. For 2-isopropyl-3,5-dimethylpyridine:
-
React isobutyraldehyde (2 equivalents), acetylacetone (1 equivalent), and ¹⁵NH₄Cl in ethanol/ammonia.
-
Oxidize the intermediate dihydropyridine with MnO₂ or HNO₃.
This method, used for ¹⁵N-labeled 3,5-dimethylpyridine, offers a scalable route. Modifying aldehyde and ketone components allows substitution pattern control.
Hantzsch Reaction Optimization
| Component | Role | Molar Ratio |
|---|---|---|
| Isobutyraldehyde | Isopropyl source | 2.0 |
| Acetylacetone | Methyl source | 1.0 |
| ¹⁵NH₄Cl | Nitrogen source | 1.5 |
Demethylation and Reductive Alkylation
Selective demethylation of trimethylpyridines followed by reductive alkylation presents another pathway. For instance, CN101012194A details the demethylation of 2-ethyl-3,5-dimethylpyridine using sulfur powder at 150–200°C. Adapting this:
-
Synthesize 2-isopropyl-3,5,6-trimethylpyridine via alkylation.
-
Demethylate at the 6-position using sulfur or oxidative agents.
Q & A
Basic: What synthetic strategies are optimal for preparing 2-isopropyl-3,5-dimethylpyridine, and how can purity be validated?
Methodological Answer:
Synthesis typically involves multi-step alkylation or cross-coupling reactions. A common approach includes:
Alkylation of Pyridine Precursors : Use 3,5-dimethylpyridine as a starting material, reacting with isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the isopropyl group at the 2-position .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol improves purity.
Validation :
- HPLC : Retention time comparison with standards (≥98% purity threshold).
- NMR : Confirm substitution pattern (e.g., ¹H NMR: δ 1.3 ppm for isopropyl CH₃, δ 2.5 ppm for pyridine CH₃ groups) .
Basic: How do steric and electronic effects of the isopropyl and methyl groups influence the compound’s reactivity in nucleophilic substitution?
Methodological Answer:
The 3,5-dimethyl groups create steric hindrance, reducing accessibility to the pyridine nitrogen, while the 2-isopropyl group increases electron density via inductive effects. Experimental design considerations:
- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., 3,5-dimethylpyridine) in SNAr reactions.
- DFT Calculations : Analyze electron density maps (e.g., Mulliken charges) to predict regioselectivity .
- Empirical Data : Lower reactivity in nitration reactions compared to unsubstituted pyridines due to steric shielding .
Advanced: How can computational modeling guide the design of 2-isopropyl-3,5-dimethylpyridine derivatives for CYP1B1 inhibition?
Methodological Answer:
Docking Studies : Use software like AutoDock Vina to model interactions with CYP1B1’s active site (PDB: 3PM0). Focus on hydrophobic pockets accommodating isopropyl/methyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
